molecular formula C10H9ClN4S B2622863 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2411261-65-7

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2622863
CAS No.: 2411261-65-7
M. Wt: 252.72
InChI Key: KICXBMZWAWIRER-UHFFFAOYSA-N
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Description

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride plays a crucial role in modulating biochemical reactions, particularly those involving kinases. This compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The interaction with these receptors involves binding to the ATP-binding pocket, thereby inhibiting their kinase activity. This inhibition leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival.

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, including cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling disrupts key pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, which are essential for cell growth and survival. Additionally, this compound affects gene expression by modulating the activity of transcription factors downstream of FGFR signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the kinase domain of FGFRs . This binding prevents the phosphorylation of tyrosine residues, which is necessary for the activation of the receptor and subsequent signaling cascades. The compound’s ability to inhibit both serine/threonine and tyrosine kinases underscores its versatility and potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, with minimal resistance development in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolites are excreted via the renal and biliary routes. The interaction with metabolic enzymes can influence the compound’s half-life and bioavailability, affecting its overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures adequate concentrations at the site of action .

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm, where it interacts with FGFRs . The compound’s localization is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments. This localization is essential for its inhibitory activity, as it allows the compound to effectively bind to its target receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine is unique due to the presence of both a pyrrolo[2,3-b]pyridine and a thiazole ring in its structure. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S.ClH/c11-10-14-8(5-15-10)7-4-13-9-6(7)2-1-3-12-9;/h1-5H,(H2,11,14)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUAAIHUHNDOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C3=CSC(=N3)N)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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